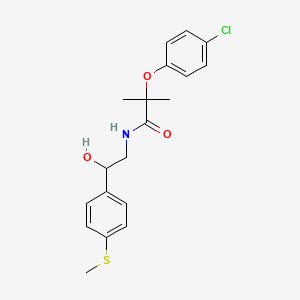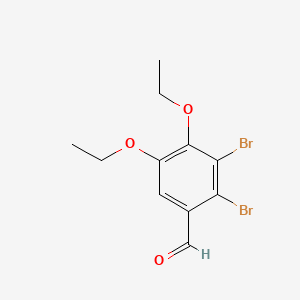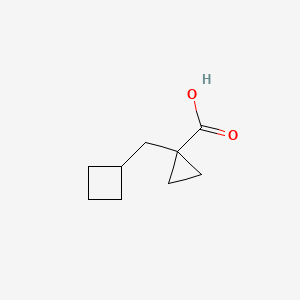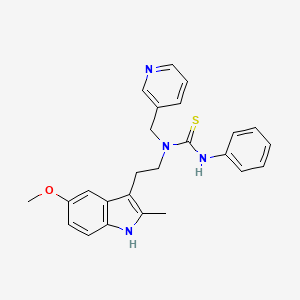![molecular formula C23H23N3O2S B2770937 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-82-1](/img/structure/B2770937.png)
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is an intriguing chemical compound. As a member of the pyrrolopyrimidinone family, its structure consists of a complex arrangement of functional groups. The unique positioning of these groups can potentially confer a wide range of biological activities, making the compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves several steps. Starting materials include substituted pyrrolopyrimidinone and appropriate alkylating agents, under conditions optimized to facilitate nucleophilic substitution reactions. Typical conditions involve temperatures around 80-100°C and solvents such as dimethylformamide or acetonitrile. Catalysts like potassium carbonate or sodium hydride may also be used to improve yields.
Industrial Production Methods
Scaling up the production to an industrial level requires optimizing reaction conditions to ensure consistency and cost-efficiency. This may involve continuous flow reactors to maintain precise control over reaction parameters, improving both yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes several types of chemical reactions:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Employing reducing agents such as lithium aluminum hydride, producing thiols or hydrocarbon derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Key reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary widely, often requiring precise temperature control, inert atmospheres, and specific solvents.
Major Products
Scientific Research Applications
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one finds applications in various scientific fields:
Chemistry
Catalysis: Its structural complexity makes it a potential candidate for use as a catalyst in organic synthesis.
Material Science: It can be incorporated into polymer matrices, enhancing the mechanical and chemical properties of the resulting materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, offering insights into enzymatic pathways and potential therapeutic targets.
Molecular Probes: Due to its distinctive chemical properties, it can be used as a molecular probe to study biological systems.
Medicine
Pharmaceuticals: The compound's potential bioactivity suggests it could be developed into drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Agriculture: It may have applications as a pesticide or herbicide, contributing to crop protection and yield improvement.
Mechanism of Action
The mechanism by which 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio and methoxybenzyl groups can enhance binding affinity to specific sites, influencing molecular pathways. This interaction may lead to inhibition or activation of pathways, modulating biological processes.
Comparison with Similar Compounds
When compared to other compounds in the pyrrolopyrimidinone family, 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique functional groups. Similar compounds may include:
2-(methylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Its uniqueness lies in the isopropylthio group, which may confer different reactivity and biological activity compared to methylthio or ethylthio analogs.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(27)26(23)14-17-11-7-8-12-19(17)28-3/h4-13,15,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAVNQCGZRKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770858.png)
![N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2770859.png)


![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)


![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)



![9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane](/img/structure/B2770877.png)
